1-benzylchromeno[3,4-d]imidazol-4-one
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Overview
Description
1-benzylchromeno[3,4-d]imidazol-4-one is a heterocyclic compound that features a fused ring system combining a benzyl group, a chromene moiety, and an imidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzylchromeno[3,4-d]imidazol-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-tert-butylaminocoumarin with formic acid . Another approach involves the use of 3,4-diaminocoumarin, which is refluxed in a formic acid solution . These reactions generally proceed under mild conditions and yield the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-benzylchromeno[3,4-d]imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potentially unique properties.
Scientific Research Applications
1-benzylchromeno[3,4-d]imidazol-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential therapeutic effects.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s properties can be exploited in creating new materials with specific functionalities, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-benzylchromeno[3,4-d]imidazol-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-benzylchromeno[3,4-d]imidazol-4-one include other imidazol-4-one derivatives and chromene-containing molecules. Examples include:
Imidazol-4-one derivatives: These compounds share the imidazol-4-one core and exhibit similar reactivity and applications.
Chromene derivatives: Compounds containing the chromene moiety also display comparable properties and uses.
Uniqueness
This compound is unique due to its fused ring system, which combines the properties of both the chromene and imidazol-4-one moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87236-23-5 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-benzylchromeno[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C17H12N2O2/c20-17-15-16(13-8-4-5-9-14(13)21-17)19(11-18-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
JZCHCJLKEZQWBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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